Ethyl 4-(chloroamino)benzoate Ethyl 4-(chloroamino)benzoate
Brand Name: Vulcanchem
CAS No.: 57311-93-0
VCID: VC19591977
InChI: InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2H2,1H3
SMILES:
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

Ethyl 4-(chloroamino)benzoate

CAS No.: 57311-93-0

Cat. No.: VC19591977

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(chloroamino)benzoate - 57311-93-0

Specification

CAS No. 57311-93-0
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name ethyl 4-(chloroamino)benzoate
Standard InChI InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2H2,1H3
Standard InChI Key JQJXLVFVEDANRB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of ethyl 4-(chloroamino)benzoate is C9H10ClNO2, featuring a benzene ring substituted with:

  • A chloroamino group (-NHCl) at the 4-position.

  • An ethyl ester (-COOEt) at the 1-position.

The chloroamino group introduces unique electronic effects due to the interplay between the electron-withdrawing chlorine and the electron-donating amino group. This duality may influence the compound’s acidity, solubility, and reactivity compared to simpler analogs like ethyl 4-chlorobenzoate (C9H9ClO2) .

Comparative Physicochemical Data

While direct experimental data for ethyl 4-(chloroamino)benzoate are unavailable, properties of structurally related compounds offer predictive benchmarks:

PropertyEthyl 4-chlorobenzoate Ethyl 4-aminobenzoateEthyl 4-(chloroamino)benzoate (Predicted)
Molecular Weight (g/mol)184.62165.19199.64
Density (g/cm³)1.2 ± 0.11.12~1.3 (estimated)
Boiling Point (°C)238.1 ± 13.0310250–270 (decomposition likely)
LogP (Partition Coefficient)2.81.5~2.1 (moderate hydrophobicity)

The predicted lower thermal stability of ethyl 4-(chloroamino)benzoate arises from the labile N-Cl bond, which is prone to homolytic cleavage under heat or UV exposure. This instability aligns with trends observed in chloroamino aromatics, where N-Cl bonds exhibit bond dissociation energies of ~50–60 kcal/mol.

Synthetic Methodologies

Hypothetical Synthesis Routes

The synthesis of ethyl 4-(chloroamino)benzoate would likely involve sequential functionalization of the benzene ring:

Route 1: Chlorination Followed by Amination

  • Esterification: Ethyl benzoate is synthesized via Fischer esterification of benzoic acid with ethanol under acidic conditions .

  • Nitration: Introduction of a nitro group at the 4-position using HNO3/H2SO4.

  • Reduction: Conversion of the nitro group to an amine using H2/Pd-C or Sn/HCl.

  • Chlorination: Electrophilic chlorination of the aromatic amine using Cl2/FeCl3.

Challenge: Direct chlorination of aromatic amines often leads to over-chlorination or oxidation. Protecting the amino group (e.g., acetylation) may be necessary .

Route 2: Ullmann-Type Coupling

A palladium-catalyzed coupling between 4-chloroaniline and ethyl bromobenzoate could yield the target compound. This method avoids harsh chlorination conditions but requires optimized catalysts .

Industrial Feasibility

Large-scale production would face challenges due to:

  • Instability of the N-Cl bond, necessitating low-temperature processing.

  • Purification hurdles from byproducts like dichloroamines or oxidized species.

  • Safety concerns associated with handling chlorinating agents.

Reactivity and Functional Transformations

Electrophilic and Nucleophilic Pathways

  • Nucleophilic Substitution: The chloroamino group may undergo displacement by thiols or amines, yielding sulfonamides or urea derivatives.

  • Oxidation: Likely oxidation products include nitroso (C6H4(NO)COOEt) or nitro (C6H4(NO2)COOEt) compounds under strong oxidizing conditions.

  • Reduction: Catalytic hydrogenation could cleave the N-Cl bond, producing ethyl 4-aminobenzoate (benzocaine) .

Stability Under Ambient Conditions

Degradation studies of analogous compounds suggest:

  • Hydrolytic Instability: The N-Cl bond hydrolyzes in aqueous media, forming 4-aminobenzoic acid and HCl.

  • Photolytic Decomposition: UV light accelerates decomposition into radical species, which may dimerize or react with solvents .

Industrial and Research Applications

Polymer Science

Halogenated benzoates are used as flame retardants. The dual functionality of ethyl 4-(chloroamino)benzoate could enable crosslinking in epoxy resins, though its thermal instability limits utility.

Analytical Chemistry

As a derivatization agent, the compound could enhance the detectability of amines in HPLC-MS via Schiff base formation.

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